molecular formula C10H8BrClN2 B11803515 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole

5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole

Cat. No.: B11803515
M. Wt: 271.54 g/mol
InChI Key: SEOIMLJYQMBROF-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position and a 2-chlorobenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl bromide and 5-bromo-1H-pyrazole.

    Reaction Conditions: The reaction between 2-chlorobenzyl bromide and 5-bromo-1H-pyrazole is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Procedure: The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form dehalogenated products.

    Electrophilic Aromatic Substitution: The 2-chlorobenzyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Substitution Products: 5-Amino-1-(2-chlorobenzyl)-1H-pyrazole, 5-Thio-1-(2-chlorobenzyl)-1H-pyrazole

    Oxidation Products: this compound N-oxide

    Reduction Products: 1-(2-Chlorobenzyl)-1H-pyrazole

Scientific Research Applications

5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2-fluorobenzyl)-1H-pyrazole
  • 5-Bromo-1-(2-methylbenzyl)-1H-pyrazole
  • 5-Bromo-1-(2-nitrobenzyl)-1H-pyrazole

Uniqueness

5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

5-bromo-1-[(2-chlorophenyl)methyl]pyrazole

InChI

InChI=1S/C10H8BrClN2/c11-10-5-6-13-14(10)7-8-3-1-2-4-9(8)12/h1-6H,7H2

InChI Key

SEOIMLJYQMBROF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)Br)Cl

Origin of Product

United States

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